1-(4-Methoxy-2-nitrophenyl)piperidine
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Overview
Description
“1-(4-Methoxy-2-nitrophenyl)piperidine” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H14N2O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Kinetics and Mechanisms in Organic Reactions
- Kinetics of Reactions with Alicyclic Amines : The kinetics and mechanisms of reactions involving compounds similar to 1-(4-Methoxy-2-nitrophenyl)piperidine, such as 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines, were studied. This research provides insights into reaction rates and proposed mechanisms in organic chemistry (Castro et al., 2001).
Photochemistry and Photophysics
- Photochemical Reactions : In a study, the "abnormal" photochemical cleavage of 4-nitrophenyl piperidinoalkyl ethers was investigated to understand the dynamic behavior of photoexcited nitrophenyl alkyl ethers in the presence of tertiary amines. This kind of research aids in understanding the photochemical properties of similar compounds (González-Blanco et al., 1997).
Synthesis and Characterization
Synthesis and Characterization of Piperidine Derivatives : Research on the synthesis and antimicrobial screening of piperidine derivatives, including compounds related to this compound, was conducted. This provides valuable information on the structural elucidation and potential applications of these compounds (Saify & Vaid, 1998).
Development of Novel Nitroxyl Radicals : Studies involving the development of nitroxyl radicals with piperidine structures, aimed at enhancing their reactivity and stability, are relevant. This research is critical in understanding the applications of these radicals in various fields such as antioxidants and contrast agents (Kinoshita et al., 2009).
Drug Discovery and Pharmacology
- Research in Drug Discovery : Research on the synthesis and pharmacological activity of compounds structurally related to this compound, such as stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, contributes to drug discovery, particularly in understanding the impact of stereochemistry on pharmacological activity (Muto et al., 1988).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the future, more research will likely be conducted to explore the potential applications of “1-(4-Methoxy-2-nitrophenyl)piperidine” and similar compounds in the field of drug discovery .
Properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-17-10-5-6-11(12(9-10)14(15)16)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWSYSZNEZOCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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